molecular formula C12H22N2O2 B14790387 tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate

tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate

Cat. No.: B14790387
M. Wt: 226.32 g/mol
InChI Key: IOJANHDPMBVRLJ-FFFFSGIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine ring system. This compound is part of a broader class of tert-butyl carbamates, which are widely utilized as intermediates in organic synthesis and drug discovery due to their stability and ease of deprotection under acidic conditions . The cis-configuration of the hexahydrocyclopenta[c]pyrrol ring imparts unique stereoelectronic properties, making it valuable in medicinal chemistry for targeting spatially constrained biological receptors.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(3aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9?,12-/m1/s1

InChI Key

IOJANHDPMBVRLJ-FFFFSGIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCCC1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1CNC2

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 1H-Pyrrol-1-ylcarbamate

The foundational step involves cyclocondensation of tert-butyl hydrazinecarboxylate (50 g, 412.37 mmol) with 2,5-dimethoxytetrahydrofuran (54.5 g, 412.37 mmol) in dioxane under acidic conditions (2N HCl, 5 mL) at 90°C for 20 hours. This Dean-Stark-assisted reaction removes water, driving the formation of tert-butyl 1H-pyrrol-1-ylcarbamate (43 g, 57.2% yield). The product is isolated via neutralization with saturated sodium bicarbonate, followed by trituration with ether.

Key Data

  • Yield : 57.2%
  • 1H NMR (CD3OD) : δ 6.62 (t, J = 2.3 Hz, 2H), 6.02 (t, J = 2.3 Hz, 2H), 1.48 (s, 9H).
  • MS (ES+) : m/z 181.1 [M+H]+.

Cyano Functionalization

Subsequent treatment of tert-butyl 1H-pyrrol-1-ylcarbamate (40 g, 219.52 mmol) with chlorosulfonyl isocyanate (32.62 g, 230.50 mmol) in acetonitrile at 0°C introduces a cyano group at the pyrrole C2 position. After quenching with DMF and ice-water, purification via flash chromatography (ethyl acetate/hexane) yields tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate (30 g, 66%).

Boron-Based Reductive Cyclization

Lewis Acid-Catalyzed Reduction

A one-step reduction of cyclopentimide precursors using sodium borohydride (6.84 g, 2.5 eq.) and zinc chloride (12.5 g, 1.3 eq.) in tetrahydrofuran/toluene at 90°C produces octahydrocyclopenta[c]pyrrole with 91.8% yield. The reaction proceeds via in situ generation of a borane-Lewis acid complex, enabling simultaneous reduction of imine bonds and cyclization.

Optimized Conditions

  • Solvent : Tetrahydrofuran/toluene (1:3)
  • Temperature : 90°C (reflux)
  • Workup : Neutralization with HCl (pH 2–3), extraction with ethyl acetate, and sodium carbonate neutralization (pH 8–9).

Comparative Analysis of Boron Reagents

Varying the borane source (e.g., potassium borohydride) and Lewis acid (e.g., FeCl3) alters reaction efficiency. For instance, potassium borohydride (9.76 g, 2.5 eq.) with zinc chloride (14.4 g, 1.5 eq.) achieves 91.6% yield, while FeCl3 (11.5 g, 2.0 eq.) reduces yield to 81.4% due to competing side reactions.

Catalytic Hydrogenation of Dicyano Precursors

One-Step Hydrogenation Strategy

Hydrogenation of 1,2-dicyanocyclo-l-pentene over Raney nickel or copper chromite catalysts under high pressure (≥50 bar) and temperature (120–150°C) directly yields octahydrocyclopenta[c]pyrrole . This method circumvents multi-step sequences but requires specialized equipment and exhibits moderate yields (50–60%) compared to boron-based routes.

Advantages

  • Avoids toxic reagents (e.g., chlorosulfonyl isocyanate).
  • Scalable for industrial production.

Deprotection and Final Carbamate Formation

Trifluoroacetic Acid-Mediated Deprotection

Cleavage of the tert-butyl group from tert-butyl 2-carbamoyl-1H-pyrrol-1-ylcarbamate (2 g, 8.87 mmol) using trifluoroacetic acid (15 mL) in dichloromethane (15 mL) generates the free amine, which undergoes cyclization with triethylorthoformate (30 mL) at 79°C to afford the bicyclic pyrrolidine core.

Key Observations

  • Yield : 73.6% after crystallization (diisopropyl ether/hexane).
  • Purity : >95% by HPLC.

Carbamate Installation

The final carbamate group is introduced via reaction with tert-butyl chloroformate under Schotten-Baumann conditions, though specific details are omitted in the cited literature.

Comparative Efficiency of Synthetic Routes

Method Conditions Yield Purity Scalability
Cyclocondensation Dioxane, HCl, 90°C, 20h 57–66% >95% Moderate
Boron Reduction THF/toluene, ZnCl2, 90°C 81–92% 95–97% High
Hydrogenation H2 (50 bar), Ra–Ni, 150°C 50–60% 90–95% Industrial
Deprotection TFA, CH2Cl2, 79°C 73.6% >95% Lab-scale

Mechanistic Insights and Side Reactions

Cyclocondensation Pathway

The acid-catalyzed reaction between tert-butyl hydrazinecarboxylate and 2,5-dimethoxytetrahydrofuran proceeds via hemiaminal intermediate formation, followed by cyclodehydration to the pyrrole ring. Competing hydrolysis of the dimethoxy group may account for the moderate yield (57.2%).

Borohydride Reduction Mechanism

Zinc chloride activates the borohydride, generating a borane-zinc complex that selectively reduces the imine bond while promoting cyclization through a six-membered transition state. Excess borohydride increases byproduct formation, necessitating stoichiometric control.

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in medicinal chemistry.

Reagents/ConditionsProductYieldNotes
Trifluoroacetic acid (TFA) in DCM, rtcis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-amineQuantitativeRetains stereochemistry; inert atmosphere recommended
HCl (4M) in dioxane, refluxAmine hydrochloride salt85–90%Requires neutralization for free base

Mechanism: Protonation of the carbamate oxygen induces tert-butoxide elimination, forming a carbamic acid intermediate that decarboxylates to release CO₂ and the amine.

Nucleophilic Substitution at the Carbamate Nitrogen

The carbamate nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductYield
AlkylationBenzyl bromide, Cs₂CO₃, DMF, 60°CN-Benzyl derivative75%
AcylationAcetyl chloride, Et₃N, THF, 0°CN-Acetylated carbamate68%

Key Insight: Steric hindrance from the bicyclic system slows reaction kinetics compared to linear amines.

Hydrogenation of the Bicyclic Framework

The cyclopenta[c]pyrrolidine ring undergoes partial hydrogenation under catalytic conditions.

Catalyst SystemConditionsProductSelectivity
H₂ (1 atm), Pd/C, MeOH, rtPartially saturated derivativecis-3a,6a-dihydro product>95%

Note: Full saturation is hindered by the fused ring strain, favoring mono-hydrogenation.

Cross-Coupling Reactions

The pyrrolidine nitrogen facilitates palladium-catalyzed couplings for biaryl synthesis.

ReactionReagents/ConditionsProductYield
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, dioxane, 80°C5-Aryl-substituted derivative60–75%

Limitation: Electron-deficient aryl boronic acids show lower reactivity due to steric constraints.

Reductive Amination

The secondary amine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.

SubstrateReagents/ConditionsProductYield
BenzaldehydeNaBH₃CN, MeOH, rtN-Benzylamine derivative82%

Optimization: Elevated temperatures (>40°C) reduce stereochemical integrity.

Cycloaddition Reactions

The bicyclic system participates in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductYield
Methyl acrylateHeat (110°C), tolueneTricyclic adduct55%

Mechanism: Thermal activation generates a transient azomethine ylide, which reacts regioselectively.

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation at the α-carbon.

Oxidizing AgentConditionsProductYield
mCPBA, DCM, 0°CN-Oxide65%

Caution: Over-oxidation can lead to ring-opening byproducts.

Reaction Optimization Data

The table below summarizes critical parameters for key transformations:

ReactionOptimal SolventTemperature (°C)Catalyst/LigandKey Side Reaction
Boc DeprotectionDCM25TFAEster hydrolysis
Suzuki CouplingDioxane80Pd(dppf)Cl₂Homocoupling
Reductive AminationMeOH25NaBH₃CNOver-alkylation

Stereochemical Considerations

The cis-configuration of the bicyclic system (3aR,6aS) influences reaction outcomes:

  • Hydrogenation: Exclusive formation of cis-dihydro products due to steric shielding of the trans face.

  • Nucleophilic Substitution: Axial attack favored, leading to retention of configuration.

Stability and Storage

  • Stable under inert atmospheres at −20°C for >12 months .

  • Degrades via hydrolysis in humid conditions (t₁/₂ = 14 days at 40°C, 75% RH) .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activities and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The substituent position (3a-yl vs. 5-yl) alters the spatial orientation of the carbamate group, influencing interactions with biological targets .
  • Stereochemistry : The rel-(3aR,5s,6aS) and (3aS,6aR) configurations highlight the importance of stereochemical control in synthesis, as these variants may exhibit divergent pharmacological profiles .
  • Hydrogenation State: Hexahydro vs.

Physicochemical Data

While molecular weight (226.32 g/mol) and formula (C₁₂H₂₂N₂O₂) are conserved across analogs, properties like solubility and melting point vary:

  • Polarity : The hexahydro system (target compound) may exhibit lower polarity compared to octahydro derivatives due to reduced hydrogen bonding capacity.
  • Stability : Boc-protected compounds generally show high stability under basic conditions but hydrolyze in acidic media .

Biological Activity

Tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate (CAS: 1224161-30-1) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, drawing on a variety of sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H22N2O2
  • Molar Mass : 226.32 g/mol
  • IUPAC Name : tert-butyl Rel-((3aR,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
  • Purity : ≥95%

The structural formula highlights the presence of a tert-butyl group attached to a carbamate moiety linked to a hexahydro-cyclopenta[c]pyrrole structure, contributing to its biological activity and potential therapeutic applications .

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases. Its structural similarity to known bioactive compounds indicates possible interactions with biological targets such as enzymes or receptors involved in neuroprotection .

Research indicates that the compound may influence several biological pathways:

  • Reduction of Neuroinflammation : It appears to modulate inflammatory responses in neuronal cells, potentially reducing the impact of amyloid-beta (Aβ) toxicity .
  • Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in neural tissues.

Study 1: Neuroprotective Efficacy

In an experimental model using astrocytes stimulated with Aβ 1-42:

  • Objective : To assess the protective effects of the compound against neurotoxicity.
  • Findings : The compound demonstrated a significant reduction in TNF-α levels and free radical production, indicating its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Pharmacological Profile

A pharmacological evaluation was conducted to determine the efficacy of the compound in various assays:

Assay TypeResult
Cell Viability (MTT Assay)Increased viability in treated groups compared to controls
Inflammatory Cytokine LevelsSignificant reduction in IL-6 and TNF-α
Oxidative Stress MarkersDecreased levels of reactive oxygen species (ROS)

These results suggest that this compound possesses favorable pharmacological properties that warrant further investigation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the hexahydro-cyclopenta[c]pyrrole backbone.
  • Introduction of the tert-butyl carbamate group.
  • Purification through recrystallization or chromatography.

This synthetic pathway is crucial for obtaining high-purity samples suitable for biological testing .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate?

Answer:
The synthesis typically involves tert-butyl carbamate protection strategies combined with acid-catalyzed cyclization (e.g., for peptide-derived intermediates). For example, analogous compounds are synthesized via oxidation-cyclization procedures using tert-butyl carbamate-protected precursors under acidic conditions, yielding cis-configured products . Purification is achieved through column chromatography or recrystallization , with final products characterized as white solids or foams .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry and functional groups .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
  • Infrared (IR) Spectroscopy: Identification of carbamate carbonyl stretches (~1680–1720 cm⁻¹) .
  • X-ray Crystallography: For absolute stereochemical assignment (see advanced FAQ 3) .

Advanced: How can the crystal structure of this compound be resolved using X-ray crystallography?

Answer:

Data Collection: Optimize crystal mounting and diffraction parameters (e.g., synchrotron radiation for high-resolution data).

Structure Solution: Use SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) .

Validation: Cross-check with software like PLATON for twinning or disorder analysis. For example, cis-configuration in cyclopenta[c]pyrrolidine derivatives is confirmed via anisotropic displacement parameters .

Advanced: How can discrepancies in reported solubility or stability data be resolved?

Answer:

Controlled Experiments: Conduct solubility studies in polar (DMSO, MeOH) and non-polar solvents (hexane) under standardized temperatures.

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess melting points and polymorphic transitions .

Computational Modeling: Predict solubility parameters via COSMO-RS or Hansen solubility parameters, referencing molecular descriptors from PubChem .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Keep in airtight containers at room temperature, away from moisture.
    While classified as non-hazardous in some SDS, follow institutional protocols for carbamate handling .

Advanced: How can stereochemical control be ensured during synthesis to maintain the cis configuration?

Answer:

Chiral Catalysis: Employ enantioselective catalysts (e.g., organocatalysts or metal complexes) to direct cyclization.

Reaction Monitoring: Use chiral HPLC or vibrational circular dichroism (VCD) to track stereopurity.

Post-Synthesis Validation: Confirm configuration via X-ray crystallography or NOE NMR experiments .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Building Block: Used in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors due to its rigid, bicyclic scaffold .
  • Conformational Studies: The cis-cyclopenta[c]pyrrolidine core mimics bioactive peptide conformations, aiding in structure-activity relationship (SAR) studies .

Advanced: How can computational methods analyze the conformational dynamics of this compound?

Answer:

Density Functional Theory (DFT): Optimize geometry and calculate energy barriers for ring puckering or carbamate rotation .

Molecular Dynamics (MD): Simulate solvated systems (e.g., in water or DMSO) to study flexibility using AMBER or GROMACS.

Docking Studies: Predict binding modes with target proteins (e.g., enzymes or receptors) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.